4-(isopropylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
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Description
4-(isopropylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H22N2O3S2 and its molecular weight is 378.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound’s primary targets are DNA gyrase B (GyrB) and Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . GyrB is a bacterial enzyme involved in DNA replication, while CK2 and GSK3β are kinases that play key roles in cell signaling pathways.
Mode of Action
The compound acts as an inhibitor of its targets. It binds to the active sites of these enzymes, preventing them from carrying out their normal functions . The specific molecular interactions that stabilize these complexes have been studied using combined theoretical techniques .
Biochemical Pathways
Inhibition of GyrB disrupts DNA replication in bacteria, leading to cell death . On the other hand, inhibition of CK2 and GSK3β prevents the phosphorylation and subsequent deactivation of the tumor suppressor protein PTEN . This can lead to decreased cell proliferation and potentially anti-cancer effects.
Result of Action
The molecular and cellular effects of the compound’s action depend on its targets. Inhibition of GyrB can lead to bacterial cell death, making the compound potentially useful as an antibiotic . Inhibition of CK2 and GSK3β can prevent the deactivation of PTEN, potentially leading to anti-cancer effects .
Biochemical Analysis
Biochemical Properties
The compound 4-(isopropylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide has been identified as a dual kinase inhibitor against CK2 and GSK3β . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation . Thus, it is essential to inhibit both kinases simultaneously to prevent PTEN deactivation more efficiently .
Cellular Effects
The compound’s inhibitory effects on CK2 and GSK3β can have significant impacts on cellular function. By preventing the deactivation of PTEN, this compound can potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with CK2 and GSK3β, inhibiting their activity and thus preventing the phosphorylation and subsequent deactivation of PTEN .
Properties
IUPAC Name |
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-11(2)25(22,23)14-7-5-13(6-8-14)17(21)20-18-19-15-9-4-12(3)10-16(15)24-18/h5-8,11-12H,4,9-10H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKNLFMQCABKAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.